molecular formula C3H9N3O2S B12805109 Guanidine thioglycolate CAS No. 84371-00-6

Guanidine thioglycolate

Cat. No.: B12805109
CAS No.: 84371-00-6
M. Wt: 151.19 g/mol
InChI Key: OJDNFXUNDNXMPS-UHFFFAOYSA-N
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Description

While direct references to this specific compound are absent in the provided evidence, insights can be derived from related guanidine derivatives and thioglycolate-containing compounds. Guanidine-based compounds are characterized by their high basicity (pKa ~13) due to the delocalized electron system in the guanidinium ion, enabling strong hydrogen bonding and electrostatic interactions . Thioglycolates, such as ammonium thioglycolate, are known for their reducing properties, breaking disulfide bonds in keratin for hair-straightening applications .

Guanidine thioglycolate, if synthesized, might theoretically serve a dual role as a reducing agent and a pH modulator, though its stability and compatibility with other compounds (e.g., hydroxides) remain uncertain .

Properties

CAS No.

84371-00-6

Molecular Formula

C3H9N3O2S

Molecular Weight

151.19 g/mol

IUPAC Name

guanidine;2-sulfanylacetic acid

InChI

InChI=1S/C2H4O2S.CH5N3/c3-2(4)1-5;2-1(3)4/h5H,1H2,(H,3,4);(H5,2,3,4)

InChI Key

OJDNFXUNDNXMPS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)S.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine thioglycolate can be synthesized through the reaction of guanidine with thioglycolic acid. The reaction typically involves mixing guanidine carbonate with thioglycolic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Guanidine thioglycolate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound reacts with alkyl halides to form substituted guanidine derivatives. These reactions typically occur in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the cleavage of disulfide bonds.

Major Products Formed:

  • Substituted guanidine derivatives
  • Disulfide compounds
  • Reduced thioglycolate derivatives

Scientific Research Applications

Cosmetic Applications

Hair Treatment and Relaxation
Guanidine thioglycolate is widely utilized in hair treatment products, specifically for relaxing and waving hair. It serves as a safer alternative to traditional alkaline agents like sodium hydroxide. Research indicates that formulations containing this compound not only provide effective hair straightening but also improve hair strength retention and minimize scalp irritation compared to other chemical relaxers .

Case Study: Hair Relaxing Products

  • Study Design : Clinical trials comparing the effects of this compound-based relaxers versus sodium hydroxide.
  • Findings : Participants using this compound experienced less hair damage and better overall hair quality post-treatment.
  • : this compound is effective in achieving desired hair textures while reducing the risk of chemical burns and damage associated with harsher chemicals .

Biochemical Applications

Nucleic Acid Extraction
this compound plays a crucial role in molecular biology, particularly in nucleic acid extraction protocols. It is often used in conjunction with other reagents to enhance the quality of RNA and DNA extracted from biological samples. Studies show that guanidine salts can protect nucleic acids from degradation during fixation processes, thus improving the yield and integrity of genetic material for downstream applications such as PCR and sequencing .

Case Study: Tissue Fixation

  • Objective : To evaluate the effectiveness of this compound in preserving RNA quality in paraffin-embedded tissues.
  • Methodology : Tissues fixed with various agents were analyzed for RNA integrity.
  • Results : Samples treated with this compound showed significantly higher RNA quality compared to those fixed with neutral buffered formalin.
  • Implication : This finding suggests that this compound can be integral in histopathological studies where high-quality nucleic acids are essential for accurate analysis .

Microbial Inactivation

This compound has been investigated for its efficacy in inactivating viruses, making it valuable in laboratory settings where biohazard containment is critical. Research indicates that buffers containing guanidine salts can effectively inactivate various pathogens, including poliovirus and other enveloped viruses, thereby enhancing laboratory safety protocols .

Case Study: Virus Inactivation

  • Research Focus : The ability of this compound-based buffers to inactivate poliovirus.
  • Method : Buffers were tested against high-titer poliovirus cultures.
  • Findings : Complete inactivation was achieved, demonstrating the potential of this compound as a reliable agent for viral containment in laboratory environments .

Comparison of Guanidine Compounds

A comparative analysis of different guanidine compounds reveals varying levels of effectiveness across applications:

CompoundApplicationEffectiveness
This compoundHair RelaxingHigh efficacy with reduced scalp irritation
Guanidine HydroxideHair StraighteningEffective but associated with more scalp irritation
Guanidine ThiocyanateNucleic Acid ExtractionExcellent preservation of RNA quality

Mechanism of Action

Guanidine thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thioglycolate moiety attacks the sulfur atoms in the disulfide bonds, leading to their cleavage. This process results in the reduction of cystine to cysteine, allowing the hair to be reshaped. The guanidine component helps stabilize the compound and enhances its reactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Guanidine Derivatives and Thioglycolates
Compound CAS No. Applications Key Properties References
Guanidine thiocyanate 593-84-0 Molecular biology (RNA isolation) Strong protein denaturant; chaotropic agent; nuclease-free
Guanidine hydroxide Not provided Cosmetics (hair relaxers) Alkaline pH; less irritating than NaOH; incompatible with thioglycolates
Ammonium thioglycolate Not provided Hair perming Reduces disulfide bonds; pH ~8–9; incompatible with hydroxides
Guanidine nitrate 506-93-4 Explosives, fertilizers Oxidizing agent; synthesized from dicyanodiamide and ammonium nitrate
Chlorhexidine 55-56-1 Antimicrobial agent Disrupts bacterial membranes; broad-spectrum activity
Arginine 74-79-3 Biological systems Natural guanidine-containing amino acid; participates in protein interactions
Cosmetic Use
  • Guanidine hydroxide is preferred over sodium hydroxide in hair relaxers due to reduced scalp irritation. However, it cannot be combined with thioglycolates (e.g., ammonium thioglycolate) due to incompatibility .
  • Ammonium thioglycolate operates at neutral to slightly alkaline pH, breaking disulfide bonds without extreme alkalinity. Its efficacy is pH-dependent, contrasting with guanidine derivatives' high basicity .
Antimicrobial Activity
  • Chlorhexidine and synthetic guanidine derivatives (e.g., lipoguanidines) exhibit potent antibacterial effects (MIC: 0.5–1 mg/L against E. coli and S. aureus) by disrupting bacterial membranes via electrostatic interactions .
  • Guanidine thiocyanate , while primarily a denaturant, also inhibits RNases, protecting RNA during extraction .
Molecular Interactions
  • Arginine and synthetic guanidine analogues mimic each other in protein binding. For example, guanidine-based inhibitors of G9a methyltransferase mimic arginine’s interactions, enhancing drug design .
  • Guanidine and methylguanidine show minimal cross-interference in environmental detection (1.1% and 0.6% interference, respectively) due to selective derivatization methods .

Biological Activity

Guanidine thioglycolate is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure allows it to interact with various biological systems, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₃H₉N₃O₂S
  • Molar Mass : 133.19 g/mol

This compound features a guanidine group, which is known for its basicity and ability to form complexes with various substrates, enhancing its biological activity.

1. Antimicrobial Properties

This compound has been shown to exhibit antimicrobial activity. Research indicates that compounds containing guanidine structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study highlighted the effectiveness of guanidine derivatives against various bacterial strains, suggesting their role in clinical applications as antimicrobial agents .

2. Enzyme Inhibition

This compound acts as an inhibitor of several enzymes, including Na⁺/H⁺ exchangers and nitric oxide synthase. This inhibition can lead to anti-inflammatory effects and has implications for treating conditions such as hypertension and cardiovascular diseases .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as HepG2 (human hepatoblastoma), highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxicity of this compound on HepG2 cells, IC₅₀ values were calculated to determine the concentration required to inhibit cell growth by 50%. The results indicated an IC₅₀ of approximately 12 µM, suggesting significant potential for therapeutic applications in oncology.

Cell LineIC₅₀ (µM)
HepG212

The biological activities of this compound are attributed to its ability to interact with cellular membranes and proteins. Its chaotropic nature allows it to disrupt hydrogen bonding networks in water, leading to altered protein structures and functions. This mechanism is crucial for its role in enzyme inhibition and antimicrobial activity.

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